molecular formula C14H13N5 B12881429 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline CAS No. 14070-13-4

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline

Cat. No.: B12881429
CAS No.: 14070-13-4
M. Wt: 251.29 g/mol
InChI Key: YOKGFEBGKOKPBX-UHFFFAOYSA-N
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Description

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline: is an organic compound that features a triazole ring substituted with two aniline groups at the 4 and 4’ positions

Properties

CAS No.

14070-13-4

Molecular Formula

C14H13N5

Molecular Weight

251.29 g/mol

IUPAC Name

4-[3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C14H13N5/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2,(H,17,18,19)

InChI Key

YOKGFEBGKOKPBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)C3=CC=C(C=C3)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline typically involves the reaction of 4,4’-diaminobenzophenone with hydrazine hydrate and formic acid. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the triazole ring. The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can disrupt the normal function of metalloenzymes. Additionally, the aniline groups can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(1H-1,2,4-Triazole-3,5-diyl)dipyridine
  • 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(benzoic acid)
  • 4,4’-(1H-1,2,4-Triazole-3,5-diyl)bis(phenol)

Uniqueness

4,4’-(1H-1,2,4-Triazole-3,5-diyl)dianiline is unique due to the presence of two aniline groups, which impart specific electronic and steric properties. These properties influence its reactivity and binding interactions, making it distinct from other triazole derivatives.

Biological Activity

4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline (CAS No. 14070-13-4) is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential in medicinal chemistry, particularly in the fields of antifungal, antibacterial, and anticancer therapies. This article reviews the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H12N6
  • Molecular Weight : 284.29 g/mol

The triazole ring contributes to the compound's biological activity by participating in hydrogen bonding and coordination with metal ions, which can influence its pharmacological properties.

The biological activity of 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes such as thymidine phosphorylase (TP), which is involved in nucleotide metabolism and has implications in cancer biology.
  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains.

Biological Activity Data

A summary of the biological activities observed for 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline is presented in Table 1 below:

Biological Activity Target Organism/Enzyme IC50/EC50 Values Reference
AntifungalCandida albicans12 µg/mL
AntibacterialStaphylococcus aureus8 µg/mL
Thymidine Phosphorylase InhibitionHuman TP0.5 µM

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various triazole compounds including 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline, it was found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the inhibition zones and determined that the compound's activity was comparable to established antibiotics.

Study 2: Cancer Therapeutics

Another significant study focused on the anticancer properties of triazole derivatives. The researchers synthesized several analogs and tested their effects on cancer cell lines. The results indicated that compounds similar to 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dianiline demonstrated cytotoxic effects on breast cancer cells (MCF-7) with IC50 values ranging from 0.5 to 10 µM. This suggests potential as a lead compound for further development in cancer therapy.

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